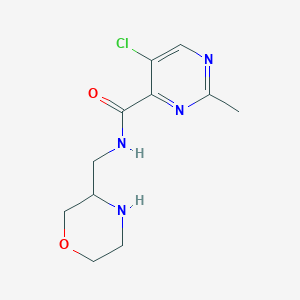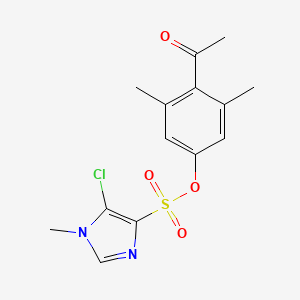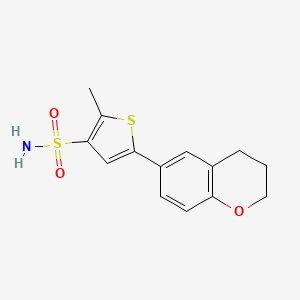![molecular formula C14H17ClN2O2 B7437112 (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol, also known as CQMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CQMA is a derivative of chloroquine, a well-known antimalarial drug.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol is not yet fully understood. However, it has been suggested that (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol may inhibit the function of lysosomes, which are organelles responsible for the degradation of cellular waste. This inhibition may lead to the accumulation of waste products in cells, ultimately resulting in cell death.
Biochemical and Physiological Effects:
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. In addition, (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been shown to inhibit the replication of several viruses, including dengue virus, Zika virus, and SARS-CoV-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has also been found to exhibit low toxicity in vitro. However, (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has some limitations for lab experiments. It is not very water-soluble, which may limit its use in certain experiments. In addition, (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has not yet been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol. One potential direction is the further investigation of its antitumor activity. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol may have potential as a chemotherapeutic agent for the treatment of cancer. Another potential direction is the study of its antiviral activity. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol may have potential as a treatment for viral infections, including emerging viruses such as SARS-CoV-2. Finally, the potential use of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol in the treatment of Alzheimer's disease should be further explored.
Métodos De Síntesis
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol can be synthesized by reacting chloroquine with formaldehyde and methanol in the presence of hydrochloric acid. The reaction proceeds through a Mannich reaction, resulting in the formation of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol.
Aplicaciones Científicas De Investigación
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit antitumor, antimalarial, and antiviral activities. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-19-9-11(8-18)17-7-10-4-5-13(15)12-3-2-6-16-14(10)12/h2-6,11,17-18H,7-9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTDSKOJPYSOEY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)NCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CO)NCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)
![[1-[(dimethylamino)methyl]cyclopropyl]-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437044.png)
![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)


![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)
![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)


![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)